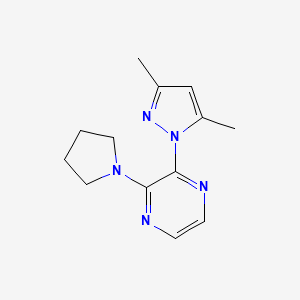![molecular formula C23H24N4O4S B2620103 7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-68-4](/img/no-structure.png)
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group (a type of heterocyclic compound), a sulfanylidene group (indicating the presence of sulfur), and a phenylpiperazine group (a type of organic compound containing a phenyl group attached to a piperazine ring). These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone and phenylpiperazine groups, in particular, would contribute to the rigidity of the molecule, which could have implications for its chemical reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents
Quinazoline derivatives have been synthesized and evaluated as alpha-antagonists and antihypertensive agents. These compounds have shown high binding affinity for alpha 1-adrenoceptor with significant activity, making them potential candidates for antihypertensive therapy. The study provides a foundation for further evaluation of quinazoline derivatives as antihypertensive agents, suggesting a potential application for related compounds in treating hypertension (J. Chern et al., 1993).
Antioxidant Activity
Quinazoline derivatives have also been explored for their antioxidant properties. A study on the microwave-assisted synthesis of heterocyclic antioxidants demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests the potential application of quinazoline derivatives in combating oxidative stress-related disorders (Rajesh Sompalle & S. Roopan, 2016).
Anticonvulsant Activity
Further research into quinazoline derivatives has revealed their anticonvulsant potential. Certain compounds have shown significant oral activity against seizures induced in mice models, indicating their relevance in the development of new anticonvulsant drugs (Hong-jian Zhang et al., 2015).
Antimicrobial Activity
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Some compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs, highlighting their potential as antimicrobial agents (N. Fawzy et al., 2012).
Agricultural Bactericides
Novel quinazolin-4-one derivatives containing specific moieties have been evaluated for their inhibition activities against phytopathogenic bacteria, showing potent inhibition activities. This suggests their application as agricultural bactericides, providing a new avenue for the control of plant diseases (Huan-Huan Du et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. The quinazolinone and phenylpiperazine groups are found in many biologically active compounds, suggesting that this compound could have interesting pharmacological properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-phenylpiperazine with 4-oxo-4-(4-chlorobutyl)butanoic acid, followed by cyclization with 2,3-dichloroquinoxaline-6-sulfonic acid to form the desired product.", "Starting Materials": [ "4-phenylpiperazine", "4-oxo-4-(4-chlorobutyl)butanoic acid", "2,3-dichloroquinoxaline-6-sulfonic acid" ], "Reaction": [ "Step 1: Condensation of 4-phenylpiperazine with 4-oxo-4-(4-chlorobutyl)butanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 7-(4-chlorobutyl)-4-(4-phenylpiperazin-1-yl)butanoic acid.", "Step 2: Cyclization of the intermediate with 2,3-dichloroquinoxaline-6-sulfonic acid in the presence of a base such as triethylamine to form the desired product, 7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS-Nummer |
688054-68-4 |
Produktname |
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Molekularformel |
C23H24N4O4S |
Molekulargewicht |
452.53 |
IUPAC-Name |
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O4S/c28-21(26-11-9-25(10-12-26)16-5-2-1-3-6-16)7-4-8-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h1-3,5-6,13-14H,4,7-12,15H2,(H,24,32) |
InChI-Schlüssel |
GWPIVPRGCDXWBB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



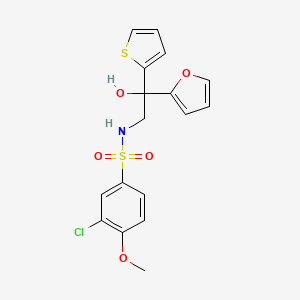
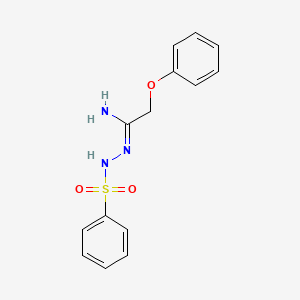
![5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2620026.png)
![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)
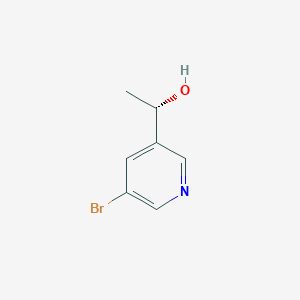
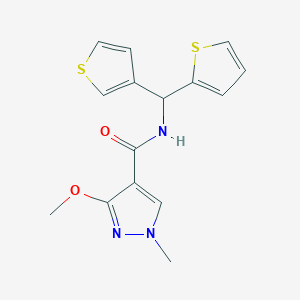
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2620033.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2620034.png)
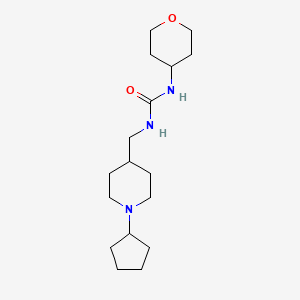

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2620038.png)
![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)
